molecular formula C11H9NO3 B14039360 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14039360
M. Wt: 203.19 g/mol
InChI Key: ZWPGJSZRVKRNQF-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxybenzaldehyde with an appropriate amine can lead to the formation of the pyrrole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • 3-Hydroxybenzoic acid
  • 4-Hydroxybenzoic acid

Uniqueness

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a hydroxyphenyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, which are not observed in simpler phenolic acids .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-8-3-1-2-7(6-8)9-4-5-10(12-9)11(14)15/h1-6,12-13H,(H,14,15)

InChI Key

ZWPGJSZRVKRNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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